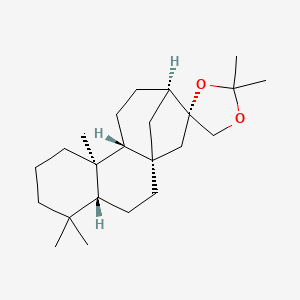

ent-16beta,17-Isopropylidenedioxykaurane

Description

ent-16beta,17-Isopropylidenedioxykaurane is a kaurane diterpenoid characterized by a fused tetracyclic skeleton and an isopropylidenedioxy group (-O-(C(CH₃)₂)-O-) at positions 16β and 16. Its molecular formula is C₂₃H₃₄O₄, with a molecular weight of 346.55 g/mol and CAS number 58493-71-3 . The compound is derived from ent-kaurane, a bicyclic diterpene framework formed via cyclization of geranylgeranyl pyrophosphate. The isopropylidenedioxy moiety enhances its stability and lipophilicity, making it a subject of interest in natural product chemistry and pharmacological research. It is commercially available as a reference standard for analytical studies, though its specific biological activities remain underexplored compared to structurally related kauranes .

Properties

IUPAC Name |

(1'S,4R,4'R,9'R,10'R,13'R)-2,2,5',5',9'-pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-19(2)10-6-11-21(5)17(19)9-12-22-13-16(7-8-18(21)22)23(14-22)15-24-20(3,4)25-23/h16-18H,6-15H2,1-5H3/t16-,17-,18+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJYVQFJGWLPQH-NXKRBXPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C5(C4)COC(O5)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@]5(C4)COC(O5)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-16beta,17-Isopropylidenedioxykaurane typically involves the use of natural sources, such as the herbs of Siegesbeckia orientalis . The compound can be extracted and purified using standard organic chemistry techniques, including solvent extraction, chromatography, and crystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale extraction from natural sources followed by purification processes to achieve the desired purity levels for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: ent-16beta,17-Isopropylidenedioxykaurane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions to introduce different functional groups into the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: ent-16beta,17-Isopropylidenedioxykaurane is used as a reference standard in pharmaceutical testing and research . Its unique structure makes it a valuable compound for studying diterpenoid chemistry and developing new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties . Researchers investigate its effects on various cellular pathways and its potential as a therapeutic agent.

Medicine: The compound’s potential medicinal properties are of significant interest. Studies focus on its ability to modulate biological targets and pathways, making it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for various applications, including the synthesis of novel compounds and materials.

Mechanism of Action

The mechanism of action of ent-16beta,17-Isopropylidenedioxykaurane involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes by binding to receptors or enzymes, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Kaurane Diterpenoids

Kaurane diterpenoids exhibit structural diversity due to variations in oxidation states, substituent groups, and ring modifications. Below is a comparative analysis of ent-16beta,17-Isopropylidenedioxykaurane with analogous compounds:

Structural and Functional Group Variations

*Molecular weight calculated based on formula C₂₂H₃₄O₆.

Key Comparative Insights

Functional Group Impact: The isopropylidenedioxy group in this compound confers rigidity and oxidative stability compared to hydroxyl or acetoxy substituents in analogs like Diacetyldistanol or Kauran-16,17-diol . Carboxylic acid derivatives (e.g., ent-16α,17-Dihydroxy-19-kauranoic acid) exhibit enhanced solubility in polar solvents, whereas the isopropylidenedioxy analog is more lipophilic .

Biological Activity Trends: Hydroxylated kauranes (e.g., Kauran-16,17-diol) often show antimicrobial and cytotoxic effects, likely due to hydrogen-bonding interactions with cellular targets . The 3-keto group in ent-17-Hydroxykauran-3-one may contribute to antioxidant activity by facilitating radical scavenging .

Synthetic and Analytical Utility: The isopropylidenedioxy group serves as a protective moiety in synthetic pathways, enabling selective functionalization at other positions . Unlike lactone-bearing kauranes (e.g., ent-15,16,17,20-Tetra-nor-5,9-dihydroxy-6,19-lactone), this compound lacks ring strain, enhancing its stability in storage .

Biological Activity

Ent-16beta,17-isopropylidenedioxykaurane is a natural diterpene compound belonging to the kaurane class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article presents a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is derived from the kaurene skeleton, characterized by a complex arrangement of carbon atoms that contributes to its unique biological properties. The compound's structural formula is critical for understanding its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A notable study demonstrated that this compound down-regulates Bcl-2 expression in MCF-7 breast cancer cells. This down-regulation occurs through the disruption of the Ap-2α/Rb transcription activating complex, leading to increased apoptosis in tumor cells. The study found that the induction of E2F1 and its target pro-apoptotic gene Puma was temporally associated with this process, highlighting a novel mechanism for inducing apoptosis in cancer cells .

Anti-HIV Activity

Another critical area of research involves the compound's antiviral properties. It has been reported that ent-16beta,17-dihydroxykauran-19-oic acid (a related compound) shows significant activity against HIV replication in H9 lymphocyte cells, with an effective concentration (EC50) of 0.8 micrograms/mL. This suggests a promising avenue for further exploration in antiviral therapies .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory effects. Diterpenes from the same family have been shown to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation, which is often linked to cancer progression .

Table 1: Summary of Biological Activities

Mechanistic Insights

The mechanism by which this compound induces apoptosis involves several key steps:

- Disruption of Transcription Complexes : The compound disrupts the Ap-2α/Rb complex, which is crucial for Bcl-2 gene transcription.

- Relocalization of Proteins : Ap-2α is relocalized from the nucleus to the cell periphery upon treatment with the compound.

- Induction of Pro-apoptotic Factors : Increased levels of E2F1 lead to up-regulation of pro-apoptotic genes such as Puma.

These findings suggest that this compound could serve as a potential therapeutic agent targeting apoptotic pathways in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.